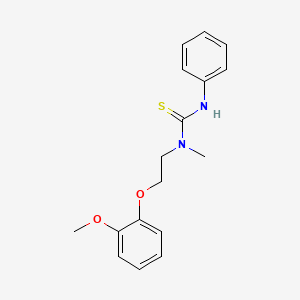
1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(2-Methoxyphenoxy)ethyl)-1-methyl-3-phenylthiourea” seems to be a complex organic molecule. It appears to contain functional groups such as methoxyphenoxy, ethyl, methyl, and phenylthiourea .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “N-[2-(2-Methoxyphenoxy)ethyl]-1-propanamine” have been synthesized . A general approach might involve the reaction of appropriate precursors under controlled conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it is subjected. It’s important to note that organic compounds like this can participate in a variety of reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .科学的研究の応用
Synthesis and Antimicrobial Properties
Research into similar compounds, such as acylthiourea derivatives, has demonstrated significant antimicrobial activity against various bacterial and fungal strains. For example, new acylthiourea derivatives showed active properties at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi. These compounds were synthesized through reactions involving isothiocyanate and primary aromatic amines, indicating potential pathways for designing antimicrobial agents based on structural modifications of the thiourea moiety (Limban et al., 2011).
Photochemical and Fluorescence Studies
Compounds with methoxyphenol and related functionalities have been studied for their photochemical reactions and interactions with biological molecules. Fluorescence spectral studies, for instance, have explored the interaction of methoxyphenol derivatives with Bovine Serum Albumin (BSA), showing potential for understanding how such compounds interact with proteins and possibly for developing fluorescence-based bioanalytical methods (Ghosh et al., 2016).
Organophosphorus Chemistry
Research into organophosphorus compounds has explored reactions involving methoxyphenyl and related derivatives, contributing to the synthesis of various organophosphorus materials. Such studies provide insights into synthesizing and manipulating compounds for applications in materials science, potentially including semiconductors, polymers, and other advanced materials (Shabana et al., 1994).
Antioxidant and Radical Scavenging Activities
Studies on compounds with hydroxy-3-methoxyphenyl groups, such as curcumin, have highlighted their antioxidant and radical scavenging activities. These findings underscore the potential of structurally related compounds to act as antioxidants, which could be relevant in designing therapeutics or additives to counteract oxidative stress (Litwinienko & Ingold, 2004).
Synthesis and Antibacterial Activities
The synthesis and characterization of compounds with methoxyphenol and iminoethyl moieties have been studied for their antibacterial activities. Such research points towards the potential for creating targeted antibacterial agents through the strategic design of molecule structures, enhancing activity against specific microbial strains (Li-fen, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-1-methyl-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(17(22)18-14-8-4-3-5-9-14)12-13-21-16-11-7-6-10-15(16)20-2/h3-11H,12-13H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZYOSOBWYDSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



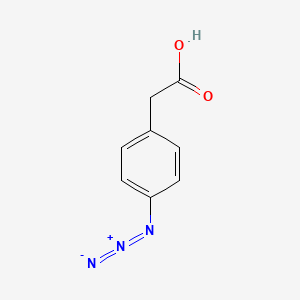
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2471763.png)
![5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2471767.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2471768.png)

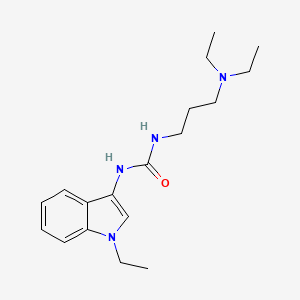
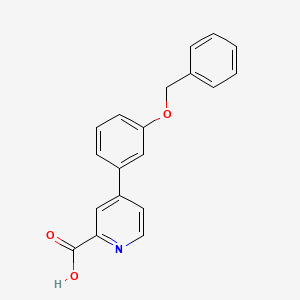
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethenylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471773.png)
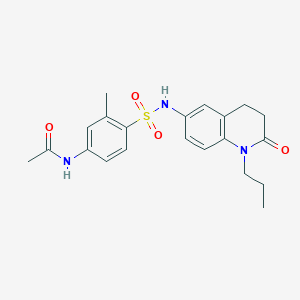
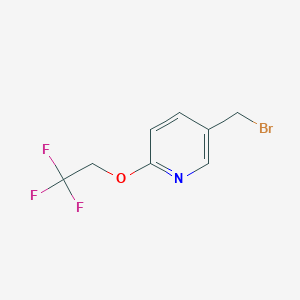

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2471779.png)